2-{6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl}phenyl 4-methylbenzoate
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Overview
Description
2-{6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl}phenyl 4-methylbenzoate is a complex heterocyclic compound that features a triazole and thiazole ring fused together. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl}phenyl 4-methylbenzoate typically involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF, initially in the presence of potassium carbonate for 2 hours, followed by p-TsOH . This method ensures the formation of the triazole-thiazole fused ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl}phenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
2-{6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl}phenyl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-{6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl}phenyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines
Uniqueness
2-{6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl}phenyl 4-methylbenzoate is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its fused triazole-thiazole ring system is particularly noteworthy for its potential biological activities .
Properties
Molecular Formula |
C24H17N3O2S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
[2-(6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C24H17N3O2S/c1-16-11-13-18(14-12-16)23(28)29-21-10-6-5-9-19(21)22-25-24-27(26-22)20(15-30-24)17-7-3-2-4-8-17/h2-15H,1H3 |
InChI Key |
LBTAMAYFMUEPOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C3=NN4C(=CSC4=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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